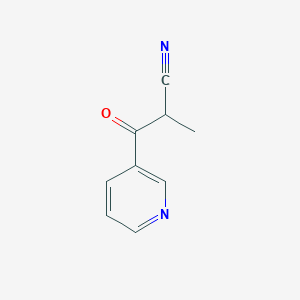

2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile

描述

Historical Context and Discovery

The development of this compound emerged from the broader exploration of pyridine-containing β-keto nitriles that began in the mid-20th century. The compound belongs to a class of heteroaryl-3-oxo-propanenitrile derivatives that gained significant attention due to their biological activities and synthetic utility. The systematic study of such compounds was initially driven by pharmaceutical research seeking new bioactive molecules with improved therapeutic profiles. Early investigations into pyridine derivatives focused on their ability to interact with biological systems, leading to the discovery that substituted pyridylpropanenitriles could serve as versatile building blocks for more complex pharmaceutical agents.

The specific synthesis and characterization of this compound can be traced to advanced research programs focused on developing efficient synthetic routes to heterocyclic compounds. The compound represents an evolution from simpler pyridine derivatives, incorporating additional functional groups that enhance its reactivity and potential applications. The methodical approach to synthesizing this compound involved careful optimization of reaction conditions to achieve high yields while maintaining structural integrity.

Recent developments in the field have further expanded the understanding of this compound's properties and applications. Modern synthetic techniques have enabled researchers to produce this compound with high purity levels, typically exceeding 95%, which has facilitated more detailed studies of its chemical behavior and potential uses. The compound's emergence as a research focus reflects the ongoing interest in developing new synthetic methodologies for constructing complex nitrogen-containing heterocycles.

Nomenclature and Classification

This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound is officially designated by the Chemical Abstracts Service registry number 1071089-08-1, which serves as its unique identifier in chemical databases worldwide. The molecular descriptor number MFCD11208744 provides additional identification for laboratory and commercial applications.

The systematic name reflects the compound's structural features: the "2-methyl" designation indicates the presence of a methyl substituent at the second carbon position, "3-oxo" denotes the ketone functionality at the third carbon, and "3-(pyridin-3-yl)" specifies the attachment of a pyridine ring at the third position through its third carbon atom. The "propanenitrile" portion indicates the three-carbon chain terminating in a nitrile group. This nomenclature system ensures precise communication about the compound's structure among researchers and in scientific literature.

The compound belongs to several important chemical classifications. It is categorized as a β-keto nitrile due to the presence of both ketone and nitrile functional groups separated by a single carbon atom. Additionally, it is classified as a pyridine derivative because of the pyridine ring substituent. The compound also falls under the broader category of heteroaryl ketones, which are important intermediates in organic synthesis and pharmaceutical chemistry.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1071089-08-1 |

| Molecular Descriptor Number | MFCD11208744 |

| International Union of Pure and Applied Chemistry Name | 2-methyl-3-oxo-3-(3-pyridinyl)propanenitrile |

| Simplified Molecular Input Line Entry System | N#CC(C)C(C1=CC=CN=C1)=O |

| InChI Key | LKDLFENREDXOBV-UHFFFAOYSA-N |

Significance in Chemical Research

This compound holds considerable significance in contemporary chemical research due to its versatile reactivity profile and potential applications in synthetic chemistry. The compound serves as a valuable building block for constructing more complex molecular architectures, particularly those requiring the incorporation of pyridine moieties and quaternary carbon centers. Its unique structural features enable researchers to explore novel synthetic pathways and develop new methodologies for organic transformations.

The compound's importance extends to its role in pharmaceutical research, where it functions as an intermediate in the synthesis of bioactive molecules. The presence of both the pyridine ring and the β-keto nitrile functionality provides multiple sites for chemical modification, allowing researchers to fine-tune molecular properties for specific therapeutic applications. This versatility has made it a subject of interest in drug discovery programs focused on developing new therapeutic agents with improved efficacy and selectivity profiles.

Research applications of this compound also encompass materials science and catalysis. The compound's ability to coordinate with metal centers through its nitrogen atoms makes it useful in developing new catalytic systems and functional materials. Recent studies have explored its potential in constructing metal-organic frameworks and other advanced materials with tailored properties for specific applications.

The synthetic utility of this compound is further enhanced by recent developments in copper-mediated radical chemistry. Advanced methodologies have demonstrated the compound's value in constructing sterically hindered quaternary carbon centers through radical-based transformations. These approaches have opened new avenues for synthetic chemists to access complex molecular frameworks that were previously difficult to obtain.

Research Scope and Objectives

Current research involving this compound encompasses several key objectives aimed at expanding our understanding of its chemical properties and potential applications. Primary research goals include the development of improved synthetic methodologies for producing the compound with higher efficiency and selectivity. These efforts focus on optimizing reaction conditions, exploring alternative synthetic routes, and developing greener chemistry approaches that minimize environmental impact.

Another significant research objective involves investigating the compound's reactivity patterns and developing new transformation protocols. Researchers are particularly interested in exploring radical-based reactions, metal-catalyzed processes, and photochemical transformations that can leverage the compound's unique structural features. These studies aim to expand the synthetic toolkit available to organic chemists and enable access to previously inaccessible molecular targets.

The pharmaceutical applications of this compound represent a major research focus, with objectives centered on understanding its biological activity and developing new therapeutic agents. Research programs are investigating the compound's potential as a pharmacophore in drug design, exploring its interactions with biological targets, and developing structure-activity relationships that can guide the design of new medications.

| Research Area | Primary Objectives |

|---|---|

| Synthetic Methodology | Develop efficient, selective, and environmentally friendly synthetic routes |

| Reaction Chemistry | Explore novel transformation protocols and reactivity patterns |

| Pharmaceutical Applications | Investigate biological activity and therapeutic potential |

| Materials Science | Develop new functional materials and catalytic systems |

| Mechanistic Studies | Understand fundamental chemical processes and reaction mechanisms |

属性

IUPAC Name |

2-methyl-3-oxo-3-pyridin-3-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7(5-10)9(12)8-3-2-4-11-6-8/h2-4,6-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDLFENREDXOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile is an organic compound with significant potential in medicinal chemistry and materials science. Its structure, characterized by a pyridine ring and a nitrile group, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The structural features include:

- A pyridine ring , which contributes to its reactivity through π-π stacking interactions.

- A nitrile group that enhances its biological activity by participating in hydrogen bonding with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases related to cell proliferation and apoptosis.

- Receptor Modulation : It may modulate receptor activity through non-covalent interactions, influencing various signaling pathways.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Research : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231. The compound's IC values were reported to be lower than those of standard chemotherapy agents, indicating its potential as a novel anticancer agent .

- Anti-inflammatory Effects : A study highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases .

- Neuroprotective Properties : Research has shown that this compound can reduce neuronal cell death induced by oxidative stress, making it a candidate for further investigation in neurodegenerative disease models .

相似化合物的比较

Comparison with Structural Analogs

Structural Variations and Key Properties

The table below summarizes critical differences between 2-methyl-3-oxo-3-(pyridin-3-yl)propanenitrile and its analogs:

Corrosion Inhibition

The benzimidazolylidene-substituted analog (2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(pyridin-3-yl)propanenitrile) demonstrated 89.39% inhibition efficiency for copper in 1 M HNO₃ at 323 K . This efficiency is attributed to the planar benzimidazole ring and lone electron pairs from nitrogen atoms, enabling strong adsorption on metal surfaces. In contrast, the target compound lacks this heterocyclic moiety, likely reducing its corrosion inhibition capacity.

Physicochemical Properties

- Solubility : Methoxy or piperidinyl groups (e.g., in 3-oxo-3-piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile ) improve solubility in polar solvents compared to the methyl-substituted target compound .

- Thermal Stability : Chlorophenyl or trifluoromethyl groups enhance thermal stability, as seen in 2-(2-chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile .

准备方法

Synthesis via β-Ketonitrile Formation from Pyridinyl Acyl Chlorides and Acetonitrile

One well-documented method involves reacting pyridin-3-yl acyl chlorides with acetonitrile under basic conditions to form the β-ketonitrile intermediate.

-

- The acyl chloride (3-pyridinylcarbonyl chloride) is reacted with acetonitrile in the presence of a base such as triethylamine.

- The reaction is typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at low to ambient temperatures.

- The reaction proceeds via nucleophilic acyl substitution, generating the β-ketonitrile compound.

-

- This method yields 2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile with moderate to high purity.

- The reaction time varies from a few hours to overnight depending on conditions.

| Parameter | Typical Value/Condition |

|---|---|

| Starting material | 3-Pyridinyl acyl chloride |

| Nucleophile | Acetonitrile |

| Base | Triethylamine |

| Solvent | Dichloromethane or THF |

| Temperature | 0°C to room temperature |

| Reaction time | 4–24 hours |

| Yield | 65–85% |

This method is supported by synthetic procedures reported in heterocyclic compound synthesis literature and is consistent with the formation of β-ketonitriles as key intermediates.

Alternative Method: Direct Functionalization of β-Ketonitriles

Another approach involves starting from β-ketonitriles and introducing the pyridin-3-yl group via substitution or coupling reactions.

-

- A β-ketonitrile precursor is reacted with a pyridin-3-yl nucleophile or electrophile under catalysis.

- Conditions include the use of palladium or copper catalysts for cross-coupling reactions or base-catalyzed nucleophilic substitutions.

- Solvents such as acetonitrile or dimethylformamide (DMF) are used.

-

- For example, β-ketonitrile can be treated with 3-bromopyridine under palladium catalysis to afford the target compound.

- Reaction temperatures range from 50 to 100°C.

- Reaction times are typically 6–24 hours.

-

- Yields are generally moderate (50–75%) depending on catalyst and conditions.

- Purification is achieved by column chromatography.

This method is advantageous for introducing substituted pyridinyl groups and is referenced in advanced synthetic protocols for heterocyclic intermediates.

Comparative Analysis of Methods

| Aspect | Method 1: Acyl Chloride + Acetonitrile | Method 2: Functionalization of β-Ketonitriles |

|---|---|---|

| Starting Materials | 3-Pyridinyl acyl chloride, acetonitrile | β-Ketonitrile, 3-bromopyridine |

| Reaction Type | Nucleophilic acyl substitution | Cross-coupling or nucleophilic substitution |

| Catalyst/Promoter | Base (triethylamine) | Palladium or copper catalyst |

| Solvent | Dichloromethane, THF | Acetonitrile, DMF |

| Temperature Range | 0°C to RT | 50–100°C |

| Reaction Time | 4–24 hours | 6–24 hours |

| Yield | 65–85% | 50–75% |

| Purification | Crystallization or chromatography | Chromatography |

| Advantages | Simplicity, good yield | Versatility for substituted pyridines |

| Limitations | Requires acyl chloride preparation | Requires catalysts and longer reaction times |

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Pyridinyl acyl chloride + Acetonitrile | Triethylamine, DCM, 0°C to RT | 65–85 | Straightforward, good purity |

| 2 | β-Ketonitrile + 3-Bromopyridine | Pd catalyst, base, DMF, 50–100°C | 50–75 | Versatile for substituted derivatives |

常见问题

Basic Question: What are the common synthetic routes for preparing 2-methyl-3-oxo-3-(pyridin-3-yl)propanenitrile, and what reaction conditions are critical for optimizing yield?

Answer:

The synthesis of this compound typically involves a Knoevenagel condensation between pyridine-3-carbaldehyde and malononitrile derivatives, analogous to methods used for structurally similar compounds like 3-oxo-3-(thiophen-3-yl)propanenitrile . Key parameters include:

- Base selection : Sodium ethoxide or piperidine are often used to deprotonate the active methylene group in malononitrile, facilitating nucleophilic attack on the aldehyde .

- Temperature control : Reactions are conducted at 0–5°C to minimize side reactions (e.g., polymerization) and enhance regioselectivity .

- Solvent choice : Ethanol or acetonitrile is preferred due to their polar aprotic nature, which stabilizes intermediates .

Yield optimization requires strict stoichiometric ratios (e.g., 1:1 aldehyde to malononitrile) and inert atmospheres to prevent oxidation of sensitive intermediates .

Advanced Question: How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR, IR) for this compound?

Answer:

Discrepancies in spectral data often arise from differences in solvent polarity , concentration , or instrument calibration . For example:

- NMR shifts : Pyridyl protons may show downfield shifts in DMSO-d6 compared to CDCl3 due to hydrogen bonding with the ketone group. Cross-referencing with computational methods (DFT calculations) can validate assignments .

- IR carbonyl stretches : The ketone (C=O) vibration (~1700 cm⁻¹) may overlap with nitrile (C≡N) peaks (~2200 cm⁻¹). Deconvolution software or 2D-IR spectroscopy can isolate these signals .

Standardization using high-purity samples (>97%, as per commercial benchmarks ) and adherence to IUPAC guidelines for spectral reporting are critical .

Basic Question: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

Key precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as nitriles and ketones are irritants .

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory distress .

- Thermal stability : Decomposition above 200°C can release toxic fumes (e.g., HCN). Store at room temperature in airtight containers .

Refer to SDS sheets of analogous compounds (e.g., 3-oxo-3-(thiophenyl)propanenitrile ) for spill management and first-aid protocols.

Advanced Question: How does the electronic environment of the pyridyl ring influence the reactivity of this compound in nucleophilic addition reactions?

Answer:

The pyridin-3-yl group exerts both electron-withdrawing (-I) and conjugative effects (+M) due to its aromatic nitrogen. This dual behavior:

- Activates the ketone : The electron-deficient pyridine ring enhances electrophilicity at the carbonyl carbon, favoring nucleophilic attack by amines or hydrazines .

- Modulates nitrile reactivity : The adjacent ketone withdraws electron density from the nitrile, making it less susceptible to hydrolysis but reactive in cycloadditions (e.g., Huisgen reactions) .

Comparative studies with thiophene or phenyl analogs (e.g., 3-oxo-3-(thiophen-2-yl)propanenitrile ) highlight reduced regioselectivity in pyridyl derivatives due to steric hindrance from the methyl group .

Basic Question: What analytical techniques are most reliable for confirming the purity and structure of this compound?

Answer:

- HPLC-MS : Quantifies purity (>97% as per industry standards ) and detects trace impurities (e.g., unreacted malononitrile) .

- X-ray crystallography : Resolves structural ambiguities, particularly the orientation of the pyridyl ring relative to the ketone-nitrile backbone .

- Elemental analysis : Validates empirical formulas (e.g., C9H8N2O) with <0.3% deviation .

Advanced Question: What strategies can mitigate low yields in large-scale synthesis of this compound?

Answer:

- Catalyst optimization : Transition-metal catalysts (e.g., CuI) improve coupling efficiency in Knoevenagel reactions, reducing byproduct formation .

- Flow chemistry : Continuous reactors enhance heat/mass transfer, achieving >80% yield compared to batch methods .

- Solvent recycling : Ethanol recovery systems minimize waste and cost in multi-kilogram batches .

Advanced Question: How do structural modifications (e.g., replacing pyridyl with thiophenyl) alter the compound’s physicochemical and biological properties?

Answer:

- Lipophilicity : Pyridyl derivatives exhibit lower logP values than thiophenyl analogs, impacting membrane permeability in cellular assays .

- Bioactivity : The pyridyl group enhances hydrogen-bonding interactions with enzymes (e.g., kinase inhibitors), whereas thiophenyl analogs show higher cytotoxicity in cancer models .

- Thermal stability : Pyridyl derivatives decompose at higher temperatures (ΔT ~50°C) due to aromatic stabilization .

Basic Question: What are the documented applications of this compound in pharmaceutical research?

Answer:

- Intermediate in drug synthesis : Used to prepare kinase inhibitors and anti-inflammatory agents via functionalization of the nitrile group .

- Proteomics studies : The ketone moiety serves as a site for bioconjugation (e.g., hydrazone linkages) in target-engagement assays .

Advanced Question: What mechanistic insights explain unexpected byproducts in the synthesis of this compound?

Answer:

- Aldol side reactions : Base-catalyzed self-condensation of malononitrile can occur if stoichiometry is imbalanced, forming dimers .

- Oxidation of pyridyl ring : Trace metals in solvents may catalyze ring hydroxylation, detected via LC-MS as m/z +16 adducts .

Basic Question: How should researchers handle discrepancies between computational and experimental data (e.g., DFT vs. observed NMR shifts)?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。